5-bromo-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a complex organic compound that features a bromine atom, a thiophene ring, and an indole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-methylthiophene: The synthesis begins with the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide.
Formation of the indole structure: The brominated product is then subjected to a series of reactions to form the indole structure, which involves cyclization and subsequent functional group modifications.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the indole structure, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Important in the development of new synthetic methodologies .
Biology:
Medicine:
Industry:
Mechanism of Action
The exact mechanism of action of 5-BROMO-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Shares the thiophene ring and bromine atom but lacks the indole structure.
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Another thiophene derivative with different substituents.
Uniqueness:
Properties
Molecular Formula |
C14H12BrNOS |
---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
5-bromo-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H12BrNOS/c1-8-4-5-18-13(8)7-11-10-6-9(15)2-3-12(10)16-14(11)17/h2-6,11H,7H2,1H3,(H,16,17) |
InChI Key |
VHNUOMMKZJHRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.